Cas no 1894026-17-5 (3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine)

3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine is a versatile organic compound with distinct structural features. Its bromo and fluoro substituents enhance its reactivity and selectivity in various chemical reactions. The trifluoromethyl group imparts stability, making it suitable for synthesis in organic chemistry. This compound is ideal for research applications due to its unique structural properties and potential for diverse transformations.
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine structure
1894026-17-5 structure
商品名:3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine
CAS番号:1894026-17-5
MF:C9H8BrF4N
メガワット:286.064135551453
CID:6079507
PubChem ID:117046950

3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine 化学的及び物理的性質

名前と識別子

    • 3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine
    • EN300-1945866
    • 1894026-17-5
    • インチ: 1S/C9H8BrF4N/c10-6-3-1-2-5(8(6)11)4-7(15)9(12,13)14/h1-3,7H,4,15H2
    • InChIKey: QBYLLDWLSCEWML-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1F)CC(C(F)(F)F)N

計算された属性

  • せいみつぶんしりょう: 284.97762g/mol
  • どういたいしつりょう: 284.97762g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 26Ų

3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1945866-5.0g
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine
1894026-17-5
5g
$3562.0 2023-06-02
Enamine
EN300-1945866-1.0g
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine
1894026-17-5
1g
$1229.0 2023-06-02
Enamine
EN300-1945866-1g
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine
1894026-17-5
1g
$1129.0 2023-09-17
Enamine
EN300-1945866-5g
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine
1894026-17-5
5g
$3273.0 2023-09-17
Enamine
EN300-1945866-0.25g
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine
1894026-17-5
0.25g
$1038.0 2023-09-17
Enamine
EN300-1945866-0.1g
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine
1894026-17-5
0.1g
$993.0 2023-09-17
Enamine
EN300-1945866-10g
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine
1894026-17-5
10g
$4852.0 2023-09-17
Enamine
EN300-1945866-0.5g
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine
1894026-17-5
0.5g
$1084.0 2023-09-17
Enamine
EN300-1945866-2.5g
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine
1894026-17-5
2.5g
$2211.0 2023-09-17
Enamine
EN300-1945866-0.05g
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine
1894026-17-5
0.05g
$948.0 2023-09-17

3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine 関連文献

3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amineに関する追加情報

Introduction to 3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine (CAS No. 1894026-17-5)

3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by the CAS number 1894026-17-5, features a unique structural framework that combines a brominated and fluorinated aromatic ring with a trifluoropropylamine side chain. Such a structural configuration makes it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine consists of a benzene ring substituted with a bromine atom at the 3-position and a fluorine atom at the 2-position. This arrangement introduces both electronic and steric effects that can influence the compound's reactivity and biological activity. The presence of the trifluoropropylamine moiety further enhances its potential as an intermediate in synthesizing more complex pharmacophores.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacological properties of 3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine with greater accuracy. Studies suggest that the combination of bromine and fluorine substituents may enhance binding affinity to target enzymes or receptors, making this compound a valuable scaffold for designing novel therapeutic agents.

In the realm of medicinal chemistry, the development of small-molecule inhibitors often relies on the optimization of key structural features to achieve high selectivity and efficacy. The trifluoropropylamine group in 3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine contributes to its solubility and metabolic stability, which are critical factors for drug-like properties. Additionally, the aromatic ring system provides a platform for further derivatization, allowing chemists to explore diverse chemical spaces.

One of the most intriguing aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including signal transduction and cell division. Inhibiting aberrant kinase activity is a major strategy in cancer therapy, and compounds like 3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine offer promising leads for designing next-generation kinase inhibitors.

Furthermore, the fluorinated aromatic ring in 3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine has been shown to improve metabolic stability by resisting hydrolysis and oxidation. This characteristic is particularly important for drugs that require prolonged half-lives in vivo. The bromine substituent may also contribute to enhanced binding interactions by participating in halogen bonding or dipole-dipole interactions with biological targets.

Recent experimental studies have begun to elucidate the biological activity of 3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine. Initial assays have demonstrated moderate activity against certain kinases and other enzymes relevant to inflammatory diseases. These findings align with computational predictions and highlight the compound's potential as a lead molecule for further optimization.

The synthesis of 3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine presents both challenges and opportunities for synthetic chemists. The introduction of fluorine and bromine atoms requires specialized methodologies to ensure regioselectivity and high yields. However, advances in synthetic techniques have made it increasingly feasible to construct such complex molecules efficiently.

In conclusion, 3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-am ine (CAS No. 18940 26 -17 -5) represents an exciting avenue for pharmaceutical research due to its unique structural features and promising biological activities. As our understanding of molecular interactions continues to evolve,this compound is likely to play an important role in the development of new therapeutic agents targeting various diseases.

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